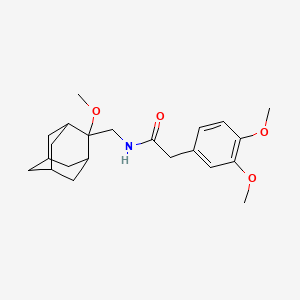

![molecular formula C14H20N2O3S B2355624 N-(噻吩-2-基甲基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺 CAS No. 1421491-17-9](/img/structure/B2355624.png)

N-(噻吩-2-基甲基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

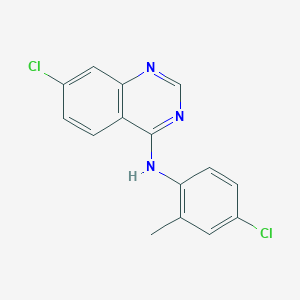

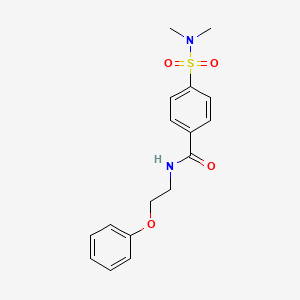

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.5]undecane-4-carboxamide.

科学研究应用

Anticancer Research

Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to interact with various biological targets. The thiophene moiety in the compound under discussion could be explored for its efficacy in inhibiting cancer cell growth and proliferation. Research has shown that thiophene-containing compounds can act as kinase inhibitors, which are crucial in the development of anticancer drugs .

Neuroprotective Agents

Compounds with thiophene rings have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress. This compound’s structure could be investigated for potential applications in treating conditions like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics. The compound could be synthesized and tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent .

Enzyme Inhibition

Thiophene derivatives have been reported to exhibit enzyme inhibitory activities. This compound could be studied for its potential to inhibit enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant in conditions such as gastrointestinal disorders and Alzheimer’s disease .

Anti-inflammatory Applications

Due to the anti-inflammatory properties of thiophene compounds, the compound could be valuable in the development of anti-inflammatory drugs. It could be tested for its ability to reduce inflammation in various disease models .

Antioxidant Properties

Thiophene derivatives are known to possess antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .

Material Science

Beyond medicinal chemistry, thiophene derivatives have applications in material science. They can act as complexing agents for metals and have been used in the development of conductive polymers. The compound’s unique structure could be investigated for its electrical conductivity and stability in various environmental conditions .

Development of Insecticides

Thiophene derivatives have been used in the development of insecticides. The compound’s potential insecticidal properties could be researched, providing a basis for creating safer and more effective pest control solutions .

作用机制

Target of Action

The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in the regulation of cell growth .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the activity of these kinases, preventing the phosphorylation of downstream signaling proteins and thus disrupting the signaling pathways they control .

Biochemical Pathways

The inhibition of VEGFR-2 and EGFR tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts the VEGF and EGF signaling pathways, which are involved in angiogenesis and cell growth, respectively . The downstream effects of this disruption can include reduced angiogenesis and slowed cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include reduced angiogenesis and slowed cell growth . This can lead to a decrease in tumor growth and metastasis in cancerous cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in various solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-13(15-10-12-2-1-9-20-12)16-5-8-19-14(11-16)3-6-18-7-4-14/h1-2,9H,3-8,10-11H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGFRPUCYFEFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)

![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)

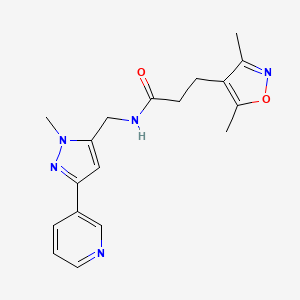

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

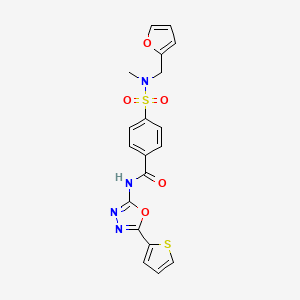

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)

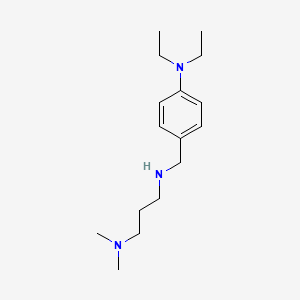

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)